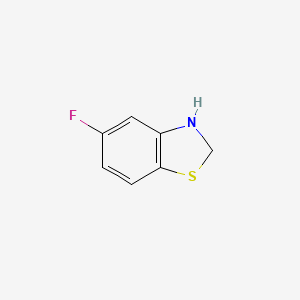

5-Fluoro-2,3-dihydro-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNS |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-fluoro-2,3-dihydro-1,3-benzothiazole |

InChI |

InChI=1S/C7H6FNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-3,9H,4H2 |

InChI Key |

STAMFEXDPUPNNX-UHFFFAOYSA-N |

Canonical SMILES |

C1NC2=C(S1)C=CC(=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2,3 Dihydro 1,3 Benzothiazole and Its Derivatives

Classical Synthetic Pathways

The foundational methods for constructing the 5-fluoro-2,3-dihydro-1,3-benzothiazole scaffold rely on well-established condensation and cyclization reactions. These pathways are valued for their reliability and the accessibility of their starting materials.

Condensation Reactions Involving 2-Aminothiophenol (B119425) Precursors

The most prevalent and direct route to the 2,3-dihydro-1,3-benzothiazole core involves the condensation of a 2-aminothiophenol precursor with a carbonyl compound, typically an aldehyde or ketone. For the synthesis of the target compound, 4-fluoro-2-aminothiophenol is the essential starting material. This reaction proceeds through the initial formation of a Schiff base (imine), which then undergoes an intramolecular cyclization to form the stable five-membered thiazolidine (B150603) ring fused to the fluorinated benzene (B151609) ring. The reaction conditions can be modulated through the use of catalysts and solvents to optimize yields and reaction times. mdpi.commdpi.com

The general reaction scheme is as follows:

4-fluoro-2-aminothiophenol + Aldehyde/Ketone → 5-fluoro-2-substituted-2,3-dihydro-1,3-benzothiazole

The condensation reaction is frequently accelerated by the presence of an acid catalyst. Both Brønsted and Lewis acids are effective in activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amino group of 4-fluoro-2-aminothiophenol. ekb.eg

Commonly used acid catalysts include:

Lewis Acids: Zinc acetate (B1210297) (Zn(OAc)₂), molecular iodine (I₂), and various metal triflates can be employed to facilitate the reaction, often under mild conditions. mdpi.com

Brønsted Acids: Protic acids such as hydrochloric acid (HCl) and organocatalysts like L-proline have been shown to effectively catalyze the condensation. mdpi.comresearchgate.net For instance, L-proline has been utilized in solvent-free microwave irradiation conditions to promote the synthesis of 2-arylbenzothiazoles, a methodology applicable to dihydrobenzothiazole synthesis. researchgate.net

Solid Acids: Heterogeneous catalysts like silica-supported fluoroboric acid (HBF₄-SiO₂) offer advantages such as ease of separation and catalyst reusability. nih.gov

The table below illustrates representative acid-catalyzed conditions applicable to the synthesis of dihydrobenzothiazole derivatives.

| Catalyst | Aldehyde/Ketone Substrate | Solvent | Conditions | Yield (%) |

| Zn(OAc)₂·2H₂O | Substituted Benzaldehydes | Solvent-free | 80°C, 30-60 min | 67-96 |

| L-proline | Aromatic Aldehydes | Solvent-free | Microwave | High |

| HBF₄-SiO₂ | Orthoesters | Solvent-free | Room Temp, 45 min | 84-97 |

This table presents data for the synthesis of related benzothiazole (B30560) compounds, demonstrating the efficacy of various acid catalysts. The principles are directly transferable to the synthesis of this compound from 4-fluoro-2-aminothiophenol.

While less common than acid catalysis, base-catalyzed pathways can also be employed for the synthesis of dihydrobenzothiazoles. Bases can facilitate the initial nucleophilic attack and the subsequent cyclization step. Catalytic amounts of organic bases like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) can be used, particularly in protocols involving photocatalysis or specific reaction media. nih.gov The use of 1,4-diazabicyclo[2.2.2]octane (DABCO), a common organic base, has been shown to be effective in related heterocyclic syntheses involving Michael additions followed by cyclization. researchgate.net

The choice of a basic catalyst is often linked to the specific functionalities present in the reactants and the desired reaction pathway, preventing unwanted side reactions that might occur under acidic conditions.

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and even the reaction mechanism. A range of solvents can be used, from polar protic solvents like ethanol (B145695) and water to aprotic solvents or even solvent-free conditions. mdpi.com

Green Solvents: Environmentally benign solvents such as water, ethanol, and glycerol (B35011) are increasingly favored. nih.gov Aqueous media, in particular, can promote the reaction through hydrophobic effects and hydrogen bonding.

Solvent-Free Conditions: Conducting the reaction without a solvent, often with microwave irradiation or grinding (mechanochemistry), represents a highly efficient and green approach. mdpi.comresearchgate.net This method minimizes waste and can significantly reduce reaction times.

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), can serve as both the solvent and catalyst, offering benefits like thermal stability and recyclability. mdpi.com

The table below summarizes the impact of different solvent systems on the synthesis of related benzothiazoles.

| Solvent System | Catalyst | Conditions | Key Advantage |

| Ethanol/Water | Rice Husk Carbon | Room Temp | Green, Reusable Catalyst |

| Glycerol | None | 110-170°C | Biodegradable Solvent |

| Solvent-free | L-proline | Microwave | Rapid, High Yield, No Waste |

| Ionic Liquid | [C₄H₁₀-DABCO][HSO₄]₂ | Reflux in H₂O | Green Solvent, Catalyst Recyclability |

This table showcases various solvent strategies used in the synthesis of benzothiazole derivatives, which are applicable for the targeted this compound.

Intramolecular Cyclization Mechanisms in Dihydrobenzothiazole Formation

The formation of the this compound ring is a two-stage process following an initial condensation. The mechanism is a classic example of intramolecular cyclization driven by the proximity of the reacting functional groups. nih.gov

The key steps are:

Imine Formation: The amino group (-NH₂) of 4-fluoro-2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a Schiff base, also known as an imine intermediate. This step is often the rate-limiting step and is catalyzed by acids or bases.

Intramolecular Cyclization: The thiol group (-SH) on the same molecule then acts as an internal nucleophile. It attacks the electrophilic carbon of the imine (C=N bond). This ring-closing step, a 5-exo-trig cyclization, is sterically and electronically favorable, leading to the formation of the stable, non-aromatic 2,3-dihydro-1,3-benzothiazole ring system. nih.gov

Unlike the synthesis of fully aromatic benzothiazoles, this pathway intentionally stops at the dihydro- stage. The formation of the final aromatic benzothiazole would require a subsequent oxidation step to remove two hydrogen atoms from the newly formed ring, which is omitted in the synthesis of the target compound. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications to enhance molecular complexity and introduce desired functionalities. Derivatization can be targeted at several positions on the heterocyclic ring system.

Modification at the 2-Position: The substituent at the 2-position is introduced from the aldehyde or ketone used in the initial condensation. By choosing a carbonyl compound with a desired functional group (e.g., an ester, a protected amine, another heterocyclic ring), complexity is built in from the start.

Modification at the 3-Position (Nitrogen): The nitrogen atom of the dihydrobenzothiazole ring is a secondary amine and can be a site for derivatization. It can undergo reactions such as alkylation, acylation, or condensation with other molecules. For instance, a 2-amino-6-fluorobenzothiazole (B1267395) can be cyclized with chloroacetyl chloride in the presence of triethylamine to form an azetidinone ring fused at the nitrogen, demonstrating a strategy to build complex heterocyclic systems. derpharmachemica.com

Coupling Reactions: If the initial precursor contains a reactive handle (e.g., an amino group), this can be used for further coupling. For example, 6-fluoro-1,3-benzothiazol-2-amine can be reacted with other molecules to create complex hybrid structures, such as benzothiazol-yl-1,2,4-triazoles. researchgate.net These strategies allow for the combination of the fluorinated dihydrobenzothiazole motif with other pharmacophores or functional units to create novel molecules with potentially enhanced properties.

Advanced and Sustainable Synthetic Approaches

The synthesis of benzothiazole derivatives has evolved significantly, moving towards methodologies that are not only efficient but also environmentally benign. airo.co.inairo.co.in These modern approaches prioritize the use of safer reagents, reduced energy consumption, and minimized waste generation. airo.co.in Key advancements include the adoption of microwave-assisted protocols, the design of one-pot multicomponent reactions, and the development of sophisticated catalytic systems. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. nih.govresearchgate.net The use of microwave irradiation provides rapid and uniform heating, which can enhance reaction rates for the synthesis of benzothiazole derivatives under mild conditions. airo.co.in

One notable example involves the formation of Schiff bases from 2-amino-6-nitrobenzothiazole. mdpi.com Under conventional heating, the reaction required 2 hours to achieve a modest 38% yield. In contrast, the same reaction under microwave irradiation was completed in just 8-10 minutes, affording a significantly improved yield of 76-80%. mdpi.com This demonstrates the profound impact of microwave technology on reaction efficiency. mdpi.comnih.gov The advantages of microwave irradiation, such as shorter reaction times, high yields, and often simpler work-up procedures, have prompted its widespread adoption in the synthesis of various heterocyclic compounds, including benzothiazole and benzoxazolone derivatives. researchgate.netscielo.br

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2 hours | 38% | mdpi.com |

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy where multiple starting materials react in a single vessel to form a complex product in one step. nih.govresearchgate.net This approach is a cornerstone of green chemistry as it minimizes the need for solvent-intensive purification of intermediate products, reduces waste, and saves time and energy. mdpi.com

The synthesis of pharmaceutically relevant, fully substituted 1,3-thiazole hybrids has been successfully achieved through one-pot MCRs involving arylglyoxals, thiobenzamides, and lawsone in an acetic acid medium. acs.org This catalyst- and metal-free approach smoothly affords the desired products in excellent yields and short reaction times. acs.org Such methodologies, which combine several synthetic steps into a single, efficient operation, are increasingly being developed for the synthesis of diverse heterocyclic systems, including benzothiazole derivatives. mdpi.comnih.gov The design of these reaction sequences avoids the use of toxic solvents and minimizes the formation of byproducts, aligning with the principles of atom economy. mdpi.com

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be unfeasible and steering them towards desired products with high selectivity. The development of both homogeneous and heterogeneous catalytic systems has been pivotal in advancing the synthesis of benzothiazoles. airo.co.inmdpi.com

Homogeneous catalysts, which exist in the same phase as the reactants, have been effectively used in the synthesis of substituted benzothiazoles. Transition metal catalysis, in particular, offers powerful methods for forming the thiazole (B1198619) ring. mdpi.com

For instance, the direct synthesis of substituted 2-aminobenzothiazoles can be achieved via the intramolecular oxidative coupling of N-arylthioureas. This transformation is efficiently catalyzed by Ruthenium(III) chloride (RuCl₃), yielding the desired products in up to 91% yield. mdpi.com Similarly, Palladium(II) acetate (Pd(OAc)₂) has been used to catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas, resulting in the formation of 2-(dialkylamino)benzothiazoles in comparable yields. mdpi.com

Table 2: Examples of Homogeneous Catalysts in Benzothiazole Synthesis

| Catalyst | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| RuCl₃ | N-arylthioureas | 2-aminobenzothiazoles | up to 91% | mdpi.com |

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, most notably their ease of separation from the reaction mixture and their potential for reuse. airo.co.in This simplifies product purification and reduces waste, making them highly desirable from a green chemistry perspective. mdpi.com

An efficient and green method for benzothiazole synthesis involves the condensation reaction of 2-aminothiophenol with various aromatic aldehydes using tin(IV) pyrophosphate (SnP₂O₇) as a novel heterogeneous catalyst. mdpi.com This system provides high yields (87–95%) in very short reaction times (8–35 minutes). Crucially, the SnP₂O₇ catalyst could be recovered and reused at least five times without any significant loss of its catalytic activity. mdpi.com Other strategies include the use of nanocomposites as bimetallic catalysts for dehydrogenation coupling reactions to form benzothiazole products. researchgate.net

The design of modern synthetic routes for benzothiazoles is increasingly guided by the principles of green chemistry. nih.gov This paradigm shift aims to minimize the environmental footprint of chemical manufacturing by focusing on sustainability. airo.co.inairo.co.in

Key principles applied in the synthesis of benzothiazole derivatives include:

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or ionic liquids that are non-toxic, biodegradable, and recyclable. airo.co.in

Waste Reduction: Designing one-pot, multicomponent reactions that improve atom economy and reduce the generation of byproducts. mdpi.com This is reflected in improved E-Factor (Environmental Factor) metrics for the process. airo.co.in

Use of Renewable Resources: Utilizing precursors derived from natural sources to decrease dependence on petroleum-based starting materials. airo.co.in

Catalysis: Developing and using reusable heterogeneous catalysts or highly efficient homogeneous catalysts to minimize waste and enhance reaction efficiency. mdpi.commdpi.com

By integrating these principles, the synthesis of this compound and its derivatives can be achieved through pathways that are not only chemically efficient but also environmentally responsible. airo.co.inmdpi.com

Spectroscopic and Structural Characterization of 5 Fluoro 2,3 Dihydro 1,3 Benzothiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated benzothiazole (B30560) systems, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR spectroscopy is instrumental in identifying the number and environment of protons in a molecule. For the 5-fluorobenzothiazole core, the aromatic protons typically appear as multiplets in the range of δ 6.5-8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the fluorine atom and other substituents on the benzothiazole ring.

In the case of the dihydro- (benzothiazoline) form, characteristic signals for the methylene (B1212753) (CH₂) protons at the 2-position and the amine (NH) proton at the 3-position would be expected. These would likely appear further upfield compared to the aromatic signals. For instance, in derivatives of 6-fluoro-1,3-benzothiazol-2-amine, the aromatic protons are observed as multiplets between δ 7.0 and 7.4 ppm, while the amine proton appears as a broad singlet. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted 6-Fluoro-1,3-benzothiazole Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.0 - 7.4 | Multiplet (m) |

| Amine N-H | 3.8 - 4.0 | Triplet (t) |

Data adapted from a representative 6-fluoro-1,3-benzothiazol-2-amine derivative. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The aromatic carbons of the benzothiazole ring typically resonate between δ 100 and 160 ppm. A key feature in 5-fluorobenzothiazole systems is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to fluorine exhibits a large coupling constant (¹JCF), while carbons two or three bonds away show smaller coupling constants (²JCF and ³JCF). This coupling is a powerful diagnostic tool for confirming the position of the fluorine substituent.

For example, in a substituted 6-fluoro-1,3-benzothiazole derivative, carbon signals appear at δ 108.0, 113.9, 117.8, 131.6, 143.9, 148.8, 151.2, 158.5, 168.2, and 174.5 ppm. researchgate.net The signals for carbons near the fluorine atom would exhibit characteristic splitting due to C-F coupling. The chemical shifts are influenced by the electronic effects of both the fluorine atom and other substituents. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted 6-Fluoro-1,3-benzothiazole Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~158.5 (doublet, ¹JCF) |

| Aromatic C-H | 108.0 - 148.8 |

| C=N | ~168.2 |

| C=O | ~174.5 |

Data adapted from a representative 6-fluoro-1,3-benzothiazol-2-amine derivative. researchgate.net The C-F carbon is expected to show a large doublet splitting.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a critical technique for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For a molecule like 5-Fluoro-2,3-dihydro-1,3-benzothiazole (C₇H₆FNS), HRMS would be used to verify that the experimental mass of the molecular ion matches the calculated exact mass, thereby confirming its atomic constitution.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a this compound system, the IR spectrum would display characteristic absorption bands corresponding to its key structural features. Based on related benzothiazole structures, the following vibrations can be anticipated researchgate.net:

N-H Stretching : A moderate absorption band around 3300-3400 cm⁻¹ would indicate the N-H bond of the dihydro-benzothiazole (benzothiazoline) ring.

Aromatic C-H Stretching : Bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching : Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

C-F Stretching : A strong absorption band in the 1100-1250 cm⁻¹ region is characteristic of the carbon-fluorine bond.

C-N Stretching : This vibration is typically found in the 1250-1350 cm⁻¹ range.

C-S Stretching : These vibrations are generally weak and appear in the fingerprint region between 600-800 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1250 |

| C-N | Stretching | 1250 - 1350 |

Frequencies are based on characteristic values for the respective functional groups. researchgate.netscielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric system. The benzothiazole ring system is a chromophore that absorbs UV light. The absorption spectrum of benzothiazole derivatives typically shows intense absorption bands in the UV region, corresponding to π→π* transitions. researchgate.net

For instance, the parent benzothiazole molecule exhibits absorption bands around 220, 250, and 285 nm. researchgate.net The position and intensity of these bands are sensitive to substituents on the ring. The introduction of a fluorine atom at the 5-position and saturation of the thiazole (B1198619) ring (in the dihydro- form) would be expected to cause shifts in these absorption maxima (λmax). The fluorine atom, acting as an auxochrome, can influence the energy of the electronic transitions, while the removal of the C=N double bond in the dihydro- structure would significantly alter the conjugated system and thus the UV-Vis spectrum compared to its aromatic counterpart. Studies on related compounds show absorption maxima ranging from 340 nm to over 400 nm, depending on the extent of conjugation and the electronic nature of the substituents. scielo.org.zaresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Geometry

An extensive search of scientific literature and crystallographic databases was conducted to obtain X-ray diffraction data for this compound to elucidate its solid-state molecular geometry. Despite a thorough investigation, no specific experimental crystal structure data for the target compound, this compound, was found to be publicly available.

Typically, X-ray diffraction analysis provides precise atomic coordinates, from which a molecule's connectivity and conformation can be determined. This technique would reveal the planarity of the fused ring system, the conformation of the dihydrothiazole ring, and the specific bond parameters, which are influenced by the electronic effects of the fluorine substituent. For instance, studies on similar heterocyclic systems often reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Without experimental data, any discussion of the solid-state geometry of this compound would be purely theoretical. Further experimental research, specifically the growth of a single crystal and subsequent X-ray diffraction analysis, would be required to determine its precise solid-state molecular structure.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2,3 Dihydro 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a mainstay in the theoretical study of heterocyclic compounds, including various benzothiazole (B30560) derivatives. mdpi.com

Electronic Structure Analysis: HOMO-LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO levels is a key indicator of chemical stability and is often calculated for novel compounds. mdpi.com For many benzothiazole analogs, DFT calculations have been used to determine these energy levels and predict their charge transfer characteristics. mdpi.comnih.govnih.gov However, specific HOMO-LUMO energy values for 5-Fluoro-2,3-dihydro-1,3-benzothiazole have not been reported in the reviewed literature.

Molecular Geometry Optimization

DFT calculations are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy conformation, which provides data on bond lengths, bond angles, and dihedral angles. nih.govacademie-sciences.fr While this is a standard procedure for computational studies of organic molecules, specific optimized geometrical parameters for this compound are not available in published research.

Vibrational Frequency and Spectroscopic Property Prediction

Theoretical vibrational frequencies can be calculated using DFT to aid in the interpretation of experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.netspectroscopyonline.com This analysis helps in assigning specific vibrational modes to the functional groups within a molecule. Such predictive studies are common for new compounds but have not been specifically published for this compound.

Thermochemical Studies and Energetic Profiles

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These studies can predict the stability and reactivity of a compound under various conditions. While a fundamental aspect of computational chemistry, specific thermochemical data and energetic profiles for this compound are not documented in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govallsubjectjournal.com These models are instrumental in drug discovery for predicting the activity of new compounds. QSAR studies have been conducted on various classes of benzothiazole derivatives to explore their potential as therapeutic agents. researchgate.net However, no QSAR models that specifically include this compound or a closely related series of compounds were identified in the literature reviewed.

Ligand-Receptor Interaction Studies through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. biointerfaceresearch.comwjarr.combohrium.com This method is widely used to screen for potential drug candidates by simulating the interaction between a ligand and a target protein's active site. Numerous molecular docking studies have been performed on benzothiazole derivatives to investigate their potential as inhibitors for various enzymes and receptors. nih.govnih.gov Despite the utility of this technique, there are no specific published molecular docking studies featuring this compound as the ligand.

Binding Affinity Prediction Methodologies

Predicting the binding affinity between a small molecule and a biological target, such as a protein or enzyme, is a cornerstone of computational drug discovery. Molecular docking is a primary methodology employed for this purpose. This technique simulates the interaction between a ligand (the small molecule) and a receptor to predict its preferred binding mode and the strength of the binding.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. Computational software is then used to fit the ligand into the protein's binding site in various possible orientations and conformations. Each of these poses is evaluated using a scoring function, which calculates a score representing the predicted binding affinity. Lower scores typically indicate stronger, more favorable interactions.

For benzothiazole derivatives, molecular docking has been widely used to predict their binding to various targets. ijpbs.combohrium.com For instance, studies have investigated the interactions of benzothiazole compounds with targets like E. coli dihydroorotase and Human BACE-1, which is associated with Alzheimer's disease. ijpbs.comnih.gov Such simulations help identify key interactions, including hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

Another computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing how structural modifications, such as the addition of a fluorine atom, affect activity, QSAR models can predict the potency of new, unsynthesized molecules.

Elucidation of Molecular Recognition Mechanisms

Beyond simply predicting affinity, computational methods are instrumental in elucidating the specific molecular recognition mechanisms that govern a ligand's interaction with its target. Molecular recognition involves a complex interplay of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and π-π stacking.

Analysis of docking poses reveals the specific amino acid residues within a protein's active site that interact with the ligand. nih.gov For the benzothiazole scaffold, the aromatic rings can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. The nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The fluorine atom at the 5-position of the benzothiazole ring is particularly significant. Due to its high electronegativity, fluorine can alter the molecule's electrostatic potential, influencing how it interacts with the protein's electric field. It can also participate in hydrogen bonds or halogen bonds, potentially increasing binding affinity and specificity. nih.gov Structure-activity relationship studies on benzothiazole derivatives have often concluded that the presence and position of halogen substituents significantly impact biological activity. nih.gov For example, in some series, fluoro-substituted derivatives have exhibited potent and selective anticancer activity. nih.gov Computational studies can model these specific interactions, explaining the enhanced potency observed in experimental assays. nih.gov

These computational approaches provide a detailed picture of how a molecule like this compound might recognize and bind to a specific biological target, guiding further optimization efforts. bohrium.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. eurjchem.comeurjchem.com This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov

Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov This visualization provides an immediate picture of the most significant interactions responsible for the crystal packing.

In studies of co-crystals involving fluoro-substituted aromatic compounds and benzothiazole derivatives, Hirshfeld analysis has been used to detail the elaborate systems of hydrogen bonds and other interactions that stabilize the crystal structure. eurjchem.comeurjchem.com The analysis provides precise percentages for each type of interaction, offering a comprehensive understanding of the molecular packing forces. nih.govmdpi.com

Below is an interactive data table showing representative contributions of intermolecular contacts from a Hirshfeld surface analysis of a related fluoro-substituted benzothiazine compound, illustrating the type of data this analysis provides. nih.gov

Table 1. Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Fluoro-Substituted Benzothiazine Derivative. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 33.9 |

| H···C/C···H | 26.7 |

| H···F/F···H | 10.9 |

| C···C | 10.6 |

| H···O/O···H | 8.0 |

| H···S/S···H | 3.7 |

| Other | 6.2 |

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 2,3 Dihydro 1,3 Benzothiazole Derivatives

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2,3-dihydro-1,3-benzothiazole derivatives is most commonly achieved through the condensation reaction between a 2-aminothiophenol (B119425) and an aldehyde or ketone. For the synthesis of the 5-fluoro derivative, the pathway originates from 4-fluoro-2-aminothiophenol.

The reaction mechanism initiates with the nucleophilic attack of the amino group of 4-fluoro-2-aminothiophenol on the carbonyl carbon of an aldehyde or ketone. This step forms a tetrahedral intermediate, which then undergoes dehydration to yield a Schiff base (iminium ion). Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the closure of the five-membered thiazoline (B8809763) ring. A final proton transfer step yields the stable 5-Fluoro-2,3-dihydro-1,3-benzothiazole product. The reaction is typically acid-catalyzed to facilitate the dehydration step.

This synthetic approach is versatile, allowing for a variety of substituents at the 2-position by choosing the appropriate aldehyde or ketone.

Table 1: General Synthesis of 2-Substituted-5-Fluoro-2,3-dihydro-1,3-benzothiazoles

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Catalyst (Typical) |

|---|---|---|---|

| 4-Fluoro-2-aminothiophenol | Formaldehyde | This compound | Acetic Acid |

| 4-Fluoro-2-aminothiophenol | Benzaldehyde | 5-Fluoro-2-phenyl-2,3-dihydro-1,3-benzothiazole | p-Toluenesulfonic acid |

More complex fused heterocyclic systems containing the benzothiazole (B30560) moiety, such as pyrrolo[2,1-b] nih.govnih.govbenzothiazoles, can be synthesized through multi-step reactions or one-pot multicomponent reactions, often involving intermediates derived from 2-cyanomethyl-1,3-benzothiazole. mdpi.com A plausible mechanism for such syntheses involves a base-catalyzed Knoevenagel condensation followed by a [4+1] cycloaddition. mdpi.com

Regioselective Functionalization Strategies

The functionalization of the benzene (B151609) ring in this compound is governed by the directing effects of the existing substituents: the fused dihydrothiazole ring and the fluorine atom.

Fused Dihydrothiazole Ring: The nitrogen and sulfur atoms in the heterocyclic ring donate electron density to the benzene ring, acting as an activating, ortho-, para-directing group. The primary positions for electrophilic attack directed by this group are C4 and C6.

Fluorine Atom at C5: Fluorine is an electronegative atom and thus deactivates the ring towards electrophilic substitution through an inductive effect (-I). However, through resonance (+R), it is an ortho-, para-director. It directs incoming electrophiles to the C4 and C6 positions.

The combined effect of these two groups results in strong activation at the C4 and C6 positions for electrophilic aromatic substitution. The C7 position is less sterically hindered than C4 but is electronically less favored. Therefore, regioselective functionalization primarily targets the C4 and C6 positions. Methods like iridium-catalyzed C-H borylation have been shown to be effective for achieving regioselectivity in related benzothiadiazole systems, allowing for functionalization at specific C-H positions that are otherwise difficult to access. nih.gov

Ring-Closing and Ring-Opening Reactions

The 2,3-dihydro-1,3-benzothiazole scaffold can participate in both ring-opening and ring-closing reactions, which are crucial for synthesizing more complex heterocyclic systems.

Ring-Opening Reactions: The thiazoline ring is susceptible to oxidative cleavage. For instance, benzothiazole derivatives can undergo oxidative ring-opening when treated with reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. researchgate.net This reaction proceeds via the opening of the thiazole (B1198619) ring followed by oxidation of the intermediate thiol to yield an acylamidobenzene sulfonate ester. researchgate.net Such transformations are significant for converting the benzothiazole moiety into other functional groups.

Ring-Closing Reactions: Ring-closing reactions are fundamental to the synthesis of the benzothiazole core itself, as described in section 5.1. Furthermore, related benzothiazole structures can be formed through ring contraction mechanisms. For example, 1,4-benzothiazine moieties have been shown to undergo nucleophile-induced ring contraction to yield 1,3-benzothiazole derivatives. nih.govbeilstein-journals.org This process typically involves a nucleophilic attack leading to the cleavage of an S-C bond, followed by an intramolecular cyclization to form the more stable five-membered benzothiazole ring. nih.govbeilstein-journals.org

Table 2: Examples of Ring Reactions in Benzothiazole Chemistry

| Reaction Type | Starting Material Class | Reagent/Condition | Product Class | Reference |

|---|---|---|---|---|

| Ring-Opening | Benzothiazole Derivative | MMPP, Alcohol | Acylamidobenzene Sulfonate Ester | researchgate.net |

| Ring-Contraction | 3-Aroylpyrrolo[2,1-c] nih.govenamine.netbenzothiazine | Alkanols, Amines | Pyrrolo[2,1-b] nih.govnih.govbenzothiazole | nih.govbeilstein-journals.org |

Investigation of Nucleophilic and Electrophilic Substitution Patterns

Electrophilic Substitution: As discussed in section 5.2, the benzene part of the this compound ring is activated towards electrophilic attack at the C4 and C6 positions. The stability of the Wheland intermediate (the sigma complex) determines the regioselectivity. Attack at C4 or C6 allows for the positive charge to be delocalized effectively onto both the nitrogen and sulfur atoms of the heterocyclic ring, as well as the benzene ring carbons, leading to a more stable intermediate compared to attack at C7.

Nucleophilic Substitution: Nucleophilic substitution on the this compound core can occur at two distinct locations:

On the Heterocyclic Ring: The C2 position can be susceptible to nucleophilic attack if it bears a suitable leaving group.

On the Benzene Ring (S_NAr): The fluorine atom at C5 can be replaced via a nucleophilic aromatic substitution (S_NAr) mechanism. Due to the high electronegativity of fluorine, polyfluoroarenes are known to undergo S_NAr reactions. nih.gov For this to occur on this compound, the presence of a strong electron-withdrawing group on the aromatic ring would be necessary to stabilize the negative charge in the Meisenheimer complex intermediate. The reaction typically requires a strong nucleophile and may necessitate harsh conditions. The S_NAr of polyfluoroarenes with amine nucleophiles is a transition-metal-free method to form C-N bonds. nih.gov

In some related systems, nucleophilic substitution proceeds through complex, stepwise pathways involving ring-opening and the formation of intermediates like seleniranium cations, ultimately leading to a rearranged product. mdpi.com

Structure Activity Relationship Sar Studies in Fluorinated Benzothiazole Chemistry

Impact of Fluorine Substitution on Molecular Reactivity and Electronic Characteristics

The introduction of a fluorine atom onto the benzothiazole (B30560) scaffold, as in 5-Fluoro-2,3-dihydro-1,3-benzothiazole, profoundly alters the molecule's fundamental properties. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. This polarization of the carbon-fluorine (C-F) bond significantly influences the electron density distribution across the entire ring system. nih.gov

The C-F bond is stronger than a carbon-hydrogen (C-H) bond (105.4 kcal mol⁻¹ vs. 98.8 kcal mol⁻¹), which can enhance the thermal and metabolic stability of the molecule. nih.gov This increased stability can be a crucial factor in the development of therapeutic agents, preventing rapid degradation in biological systems.

From an electronic standpoint, fluorine substitution generally leads to a lowering of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net This change can increase the molecule's ionization potential and alter its charge-transfer characteristics. diva-portal.org In donor-acceptor type molecules, fluorine substitution has been shown to increase the proportion of the charge-transfer component in the excited state. diva-portal.org These modifications to the electronic structure are critical as they can dictate the molecule's ability to participate in various chemical reactions and intermolecular interactions, including those with biological targets. nih.gov

Furthermore, the small atomic radius of fluorine allows it to act as a bioisostere of a hydrogen atom, meaning it can fit into enzyme receptors or protein binding sites intended for non-fluorinated analogues without causing significant steric hindrance. nih.gov This unique combination of size and potent electronic influence makes fluorine a valuable tool in medicinal chemistry for modulating molecular properties. nih.gov

Table 1: Comparison of Bond and Atomic Properties

| Property | Hydrogen (H) | Fluorine (F) |

| Van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Energy with Carbon (kcal/mol) | ~98.8 | ~105.4 |

Rational Design Principles for the Development of Novel Benzothiazole Scaffolds

The development of novel benzothiazole scaffolds is increasingly guided by rational design principles, where molecular modifications are made intentionally to achieve a desired biological effect. nih.govrug.nl Fluorine is a key element in this process due to its ability to modulate several crucial properties simultaneously.

One primary design principle involves using fluorine to enhance binding affinity and selectivity. By altering the electronic environment of the benzothiazole core, the fluorine at the 5-position can influence hydrogen bonding capabilities and other non-covalent interactions with a target protein. researchgate.net

Furthermore, fluorine is often incorporated to block metabolic oxidation. The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450. nih.gov By placing a fluorine atom at a site that is susceptible to metabolic attack in the non-fluorinated analogue, medicinal chemists can significantly increase the compound's half-life and duration of action. This principle of "metabolic switching" is a cornerstone of modern drug design. nih.gov These rational approaches have been successfully applied to develop benzothiazole-based inhibitors for various targets, including STAT3 and succinate (B1194679) dehydrogenase. nih.govnih.gov

Correlation between Structural Attributes and Observed Biological Potency in Model Systems (Focus on Mechanistic Insights)

The biological potency of fluorinated benzothiazoles is directly linked to their specific structural attributes, which dictate how they interact with their biological targets at a molecular level. The presence and position of the fluorine atom can provide critical mechanistic advantages.

For example, in the design of enzyme inhibitors, the electron-withdrawing nature of the fluorine in this compound can enhance the acidity of nearby protons or alter the charge distribution to favor stronger binding interactions within an enzyme's active site. researchgate.net Studies on benzothiazole-based inhibitors targeting enzymes like Leishmania major Pteridine Reductase 1 (LmPTR1) have provided insights into the mechanism of action, identifying key amino acid residues such as Phe113 and His241 that are crucial for binding. The specific substitution pattern on the benzothiazole ring dictates the precise orientation of the molecule within the binding pocket, maximizing these favorable interactions.

The introduction of fluorine can also lead to the formation of specific, favorable contacts with the target protein that are not possible with hydrogen. These can include fluorine-hydrogen bonds and dipole-dipole interactions. diva-portal.org The correlation between structure and potency is often established through systematic SAR studies where substituents are varied. For instance, in a series of benzothiazole derivatives, the addition of an electron-withdrawing group was found to increase cytotoxic activity against cancer cell lines. nih.gov This potency is achieved by modulating the molecule's ability to inhibit specific signaling pathways, such as the IL-6/STAT3 pathway, with fluorinated compounds often demonstrating lower IC₅₀ values. nih.gov

Table 2: Summary of Structure-Activity Relationship Principles

| Structural Attribute | Effect | Mechanistic Insight |

| Fluorine Substitution | Alters electronic distribution, increases metabolic stability. | Enhances binding affinity through modified electrostatics; blocks metabolic degradation. nih.govresearchgate.net |

| Substituent Position (e.g., C-5 vs. C-6) | Modifies dipole moment and interaction with target. | Optimizes orientation in binding pockets; exploits specific residue interactions. semanticscholar.orgnih.gov |

| Overall Scaffold Design | Influences lipophilicity and pharmacokinetic profile. | Improves membrane permeability and bioavailability for better target engagement. nih.govnih.gov |

Applications of 5 Fluoro 2,3 Dihydro 1,3 Benzothiazole in Advanced Chemical and Biological Systems

Applications in Biochemical Research and Molecular Probe Development

The unique electronic properties of the fluoro-benzothiazole core make it an attractive scaffold for designing molecules that can interact with biological systems with high specificity and efficacy.

Enzyme Inhibitor Design and Mechanistic Studies (e.g., α-Glucosidase)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov Derivatives of the benzothiazole (B30560) family have been extensively investigated as potent α-glucosidase inhibitors.

Research into a series of 5-fluoro-2-oxindole derivatives has shown promising results. nih.gov These compounds, which share a related fluorinated heterocyclic core, were synthesized and evaluated for their inhibitory action against α-glucosidase from Saccharomyces cerevisiae. Several derivatives demonstrated significantly greater potency than the standard drug, acarbose. For instance, compounds featuring specific substitutions, such as (Z)-3-(4-(tert-butyl)benzylidene)-5-fluoroindolin-2-one, exhibited inhibitory activity approximately 10 to 15 times higher than that of acarbose. nih.gov

Similarly, novel benzothiazole-triazole derivatives have been synthesized and screened for their α-glucosidase inhibitory activity. nih.govresearchgate.net Many of these compounds showed potent inhibition, with IC₅₀ values significantly lower than that of acarbose. One of the most active compounds in a study, which featured a chlorine atom at the 5-position of the benzothiazole ring and a tert-butyl group on an associated phenyl ring, had an IC₅₀ value of 20.7 µM, compared to 817.38 µM for acarbose. nih.govresearchgate.net Molecular docking studies suggest these molecules fit effectively into the enzyme's active site, establishing key interactions that lead to inhibition.

| Compound Derivative Class | Specific Compound Example | Target Enzyme | IC₅₀ Value (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |

|---|---|---|---|---|

| 5-Fluoro-2-oxindole | (Z)-3-(4-hydroxy-3-methoxybenzylidene)-5-fluoroindolin-2-one | α-Glucosidase | 35.83 ± 0.98 | 569.43 ± 43.72 |

| 5-Fluoro-2-oxindole | (Z)-3-(4-(tert-butyl)benzylidene)-5-fluoroindolin-2-one | α-Glucosidase | 49.89 ± 1.16 | 569.43 ± 43.72 |

| Benzothiazole-Triazole | Compound 6o | α-Glucosidase | 22.3 | 817.38 |

| Benzothiazole-Triazole | Compound 6s | α-Glucosidase | 20.7 | 817.38 |

Development of Fluorescent Probes and Bioimaging Agents

The benzothiazole nucleus is a well-known fluorophore that forms the basis of many fluorescent probes used for bioimaging. researchgate.net Its derivatives are valued for their excellent optical properties, including high quantum yields and large Stokes shifts. nih.gov These probes are designed by attaching a recognition site for a specific analyte to the benzothiazole core. Upon interaction with the target analyte, a change in the electronic structure of the molecule occurs, leading to a detectable change in fluorescence, such as turning "on" or shifting in color. nih.gov

This principle has been used to develop benzothiazole-based probes for a variety of biological targets and conditions:

Peroxynitrite Detection: A fluorescent probe named BTMO-PN was developed by incorporating a phenylboronic acid ester as a recognition site into a benzothiazolyl derivative. This probe allows for the imaging of peroxynitrite (ONOO⁻) changes in living cells, which is particularly relevant for studying cellular processes like ferroptosis. nih.gov

pH and Ion Sensing: The inherent sensitivity of the benzothiazole structure to its chemical environment has been harnessed to create probes that monitor pH changes within cellular organelles like mitochondria. nih.gov Other derivatives have been designed to selectively detect metal ions such as Zn²⁺ and Cu²⁺, which play critical roles in biological systems. nih.gov

Biothiol Imaging: A green-emitting fluorescent probe based on a benzothiazole derivative was developed for the detection of biothiols (cysteine, homocysteine, and glutathione). The probe demonstrated a 148-fold "turn-on" fluorescence signal and was successfully used for the visualization of biothiols in living cells. mdpi.com

The fluorine atom in a 5-fluoro-benzothiazole structure can further modulate the probe's photophysical properties, such as emission wavelength and quantum yield, potentially improving its sensitivity and suitability for specific bioimaging applications.

In Vitro Investigations of Antimitotic Mechanisms

Fluorinated benzothiazoles have emerged as a potent class of anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics. bohrium.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for antimitotic drugs.

Studies on 6-fluoro-triazolo-benzothiazole analogues have demonstrated their efficacy in inhibiting cell proliferation by interfering with mitosis. pensoft.netresearchgate.net In vitro antimitotic assays using onion root tips showed that certain derivatives were highly active, comparable to the standard drug aspirin. The mitotic index, a measure of cellular proliferation, was significantly reduced in the presence of these compounds, indicating their ability to arrest cell division. pensoft.netresearchgate.net This activity is attributed to the inhibition of tubulin polymerization, which prevents the formation of the mitotic spindle required for chromosome segregation. pensoft.net

Furthermore, research on fluorinated 2-(4-aminophenyl)benzothiazoles has identified these compounds as potent and selective antitumor agents. bohrium.com The 5-fluoro substituted analogue, in particular, was found to be a highly potent agent with a broad spectrum of activity against various human cancer cell lines. Its mechanism is linked to the metabolic activation by the CYP1A1 enzyme, leading to DNA damage specifically in sensitive cancer cells. bohrium.com The fluorine substitution prevents metabolic deactivation that can occur in non-fluorinated counterparts, thereby enhancing and sustaining the compound's anticancer effect. bohrium.com

| Compound Derivative Class | Specific Compound Example | Biological Effect | Finding |

|---|---|---|---|

| 6-Fluoro-triazolo-benzothiazole | Compound TZ2 | Antimitotic Activity | Significantly reduced the mitotic index in onion root tip assay. |

| 6-Fluoro-triazolo-benzothiazole | Compound TZ9 | Antimitotic Activity | Showed the highest activity, comparable to the standard drug. |

| Fluorinated 2-(4-aminophenyl)benzothiazole | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Antiproliferative Activity (MCF-7 cells) | Most potent agent in the series, retaining selectivity against sensitive cell lines. |

Applications in Agrochemical Sciences

The benzothiazole scaffold is also a cornerstone in the development of modern agrochemicals due to its broad spectrum of biological activities. nih.gov Fluorination is a common strategy in agrochemical design to increase the efficacy and stability of active ingredients.

Development of Fungicidal Agents for Crop Protection

Derivatives based on the fluoro-benzothiazole structure have been synthesized and evaluated for their ability to protect crops from phytopathogenic fungi. These compounds often target essential fungal enzymes.

One study focused on synthesizing 6-flourobenzothiazol-2-yl-1,2,4-triazoles and testing their activity against various plant pathogens. researchgate.net The research found that several of these hybrid molecules exhibited excellent fungitoxicity, in some cases comparable to commercial fungicides. Their mechanism of action is believed to involve the inhibition of the fungal enzyme 14α-demethylase, which is crucial for fungal cell membrane integrity. researchgate.net

Another series of benzothiazole-appended bis-triazole derivatives was tested against the plant pathogen Rhizoctonia solani. rsc.org Structure-activity relationship (SAR) studies revealed that specific substitutions significantly influenced the antifungal potency. For example, a compound featuring a 4-chlorophenyl group was found to be approximately three times more potent than the commercial fungicide hexaconazole. rsc.org The presence and position of a fluorine atom also modulated the activity, indicating that fine-tuning the electronic properties of the molecule is key to maximizing its fungicidal effect. rsc.org

| Compound Derivative Class | Specific Compound Example | Target Fungus | ED₅₀ Value (µg/mL) | Reference Fungicide (Hexaconazole) ED₅₀ (µg/mL) |

|---|---|---|---|---|

| Benzothiazole-appended bis-triazole | Compound 5b (4-chlorophenyl derivative) | Rhizoctonia solani | 0.14 | 0.48 |

| Benzothiazole-appended bis-triazole | Compound 5f (4-nitrophenyl derivative) | Rhizoctonia solani | 0.16 | 0.48 |

| Benzothiazole-appended bis-triazole | Compound 5e (4-fluorophenyl derivative) | Rhizoctonia solani | 0.38 | 0.48 |

Research into Herbicidal Compound Development

Benzothiazole derivatives are recognized as important structural units in the design of new herbicides. globethesis.com Research in this area aims to discover compounds with novel modes of action to combat the growing issue of weed resistance. The D1 protease in photosystem II is one potential target for such new herbicides.

A study focused on designing and synthesizing two classes of benzothiazole derivatives, N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamides and N-(benzo[d]thiazol-2-yl)alkylsulfonamides , based on their potential to inhibit D1 protease. globethesis.com Bioassays confirmed that these compounds exhibited inhibitory activity against the root and stem growth of common weeds like barnyard grass. Notably, some of the synthesized compounds showed selective inhibition of root growth in dicotyledonous plants even at low concentrations, highlighting their potential for development as selective herbicides. globethesis.com While specific 5-fluoro derivatives were not the focus of this particular study, the findings establish the benzothiazole core as a viable scaffold for creating new herbicidal agents, with fluorination representing a logical next step for lead optimization. nih.govglobethesis.com

Exploration of Insecticidal Properties

The benzothiazole scaffold is a recurring motif in the development of novel agrochemicals due to its broad spectrum of biological activities. nih.gov Research into its derivatives has revealed significant potential for creating new insecticidal agents. While studies focusing specifically on 5-Fluoro-2,3-dihydro-1,3-benzothiazole are not extensively detailed in the provided literature, research on related benzothiazole derivatives provides valuable insights into the insecticidal efficacy of this class of compounds.

A study investigating the pesticidal efficacy of various newly synthesized benzothiazole derivatives against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest, demonstrated promising results. eg.net The toxicity of these compounds was evaluated against the 2nd instar larvae, and the results were quantified by determining the LC50 value (the concentration required to kill 50% of the test population).

One of the parent compounds in the study, 2-(Benzo[d]thiazole-2-yl)-3,3-bis(methylthio)acrylonitrile (Compound 2), was identified as a particularly promising insecticide. eg.net Further derivatization by reacting it with different aromatic and heterocyclic amines yielded a range of compounds with varying levels of toxicity. For instance, derivatives synthesized with aromatic amines, such as compounds 3d and 3e , exhibited high toxicity with LC50 values of 54.59 and 57.23 ppm, respectively, which were comparable to the parent compound 2 . eg.net Similarly, a derivative incorporating a heterocyclic amine, compound 3h , also showed significant toxicity with an LC50 of 57.89 ppm. eg.net

In contrast, other derivatives showed lower toxicity. For example, compounds 3f and 3j were found to be less toxic than the starting material, 2-cyanomethyl benzothiazole (1), which itself had an LC50 of 211.40 ppm. eg.net This variation in efficacy highlights the critical role that specific chemical modifications to the benzothiazole ring system play in determining insecticidal potency. The introduction of different functional groups can significantly influence the compound's interaction with biological targets within the insect.

The research underscores that benzothiazole derivatives are a versatile scaffold for developing new insecticides. nih.goveg.net The structure-activity relationship observed in these studies suggests that modifications, such as the introduction of a fluorine atom at the 5-position, could further modulate the biological activity, a common strategy in medicinal and agrochemical chemistry to enhance efficacy and metabolic stability. nih.gov

| Compound | LC50 (ppm) | Toxicity Relative to Compound 1 |

|---|---|---|

| 2-cyanomethyl benzothiazole (1) | 211.40 | Baseline |

| Compound 3d | 54.59 | More Toxic |

| Compound 3e | 57.23 | More Toxic |

| Compound 3h | 57.89 | More Toxic |

| Compound 3a | 74.76 | More Toxic |

| Compound 3c | 123.29 | More Toxic |

| Compound 3b | 173.66 | More Toxic |

| Compound 3f | 393.01 | Less Toxic |

| Compound 3j | 856.91 | Less Toxic |

Applications in Materials Science

The unique electronic characteristics of fluorinated benzothiazole derivatives make them attractive candidates for various applications in materials science, particularly in the field of organic electronics. The incorporation of fluorine, a highly electronegative element, can profoundly influence the electronic structure, stability, and intermolecular organization of organic molecules, leading to enhanced performance in electronic devices. nih.gov

Exploration of Advanced Electronic and Optical Properties

The electronic and optical properties of benzothiazole derivatives have been investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies reveal that the benzothiazole moiety often acts as an electron-accepting unit. In many derivatives, the Highest Occupied Molecular Orbital (HOMO) is delocalized over one part of the molecule (the donor end), while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the benzothiazole end (the acceptor). researchgate.net This separation of frontier molecular orbitals facilitates intramolecular charge transfer (ICT), a crucial property for many optoelectronic applications. researchgate.netucl.ac.uk

The introduction of a fluorine atom into the benzothiazole ring, as in this compound, is a key strategy for fine-tuning these properties. Fluorination typically lowers both the HOMO and LUMO energy levels. researchgate.net The lowering of the LUMO level can improve electron injection and transport, while the lowering of the HOMO level can increase the material's stability against oxidation and lead to a higher open-circuit voltage in solar cell applications. researchgate.net

Optical properties, such as light absorption and emission, are also strongly influenced by the molecular structure. DFT studies have predicted the absorption spectra of benzothiazole derivatives to be in the UV region. researchgate.net The specific wavelengths of absorption and emission can be tuned by modifying the chemical structure, allowing for the design of materials for specific optical applications. The strong solvent-dependent fluorescence emission observed in some related heterocyclic systems is often attributed to an ICT state. researchgate.net

Design and Synthesis for Electroluminescent Devices (e.g., OLEDs)

While specific research on this compound in Organic Light-Emitting Diodes (OLEDs) is not prominent, the broader class of benzazole derivatives (including benzimidazoles and benzothiazoles) has been explored for use as emitters in OLEDs. nih.gov The design of such molecules often involves creating a structure with high quantum yield and specific color emission. For example, novel compounds that are hybrids of pyrene (B120774) (a blue luminophore) and benzimidazole (B57391) derivatives have been synthesized and characterized for applications as blue OLED emitters. nih.gov

The key to successful OLED materials is managing intermolecular aggregation, which can quench fluorescence and reduce device efficiency. nih.gov The principles used in the design of these related compounds, such as creating bulky structures to disrupt crystallinity, are directly applicable to the development of benzothiazole-based emitters. The tunable electronic properties of fluorinated benzothiazoles make them suitable for creating host or emissive layer materials in OLEDs, potentially leading to devices with improved efficiency and color purity.

Investigations into Organic Semiconductor Applications

Fluorinated benzothiadiazole derivatives, which are structurally related to fluorinated benzothiazoles, have been successfully employed as building blocks for efficient organic semiconductors. researchgate.netresearchgate.net These materials are particularly promising for use in organic solar cells (OSCs) and organic thin-film transistors (OTFTs). nih.govnih.gov

The use of fluorinated benzothiadiazole units allows for precise control over the electronic properties of the resulting semiconductor. For instance, the introduction of one or two fluorine atoms onto the benzothiadiazole core (mono- and di-fluoro derivatives) enhances intramolecular charge transfer compared to non-fluorinated analogues. researchgate.net This enhancement leads to improved photovoltaic performance in OSCs. The fluorination strategy helps to lower the HOMO energy level, which is beneficial for achieving a higher open-circuit voltage (Voc) in solar cells. researchgate.net

In the context of OTFTs, polymer semiconductors incorporating highly electron-deficient units like 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have demonstrated substantial and balanced ambipolar transport, with both high electron and hole mobilities. nih.gov This indicates that materials based on the benzothiazole framework are capable of efficiently transporting both types of charge carriers, a desirable characteristic for fabricating complex electronic circuits like complementary-like inverters. nih.gov The research in this area strongly suggests that this compound and its derivatives are promising candidates for the development of new high-performance organic semiconductors.

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Charge Carrier Mobility (cm²/V·s) |

|---|---|---|---|---|

| P1 (BTZI-TRTOR) | -5.01 | -3.96 | 1.05 | μe = 0.86, μh = 0.51 |

| P2 (BTZI-BTOR) | -5.20 | -4.28 | 0.92 | μh = 0.40 (unipolar p-type) |

| P3 (BTZI-BTzOR) | -5.12 | -4.13 | 0.99 | μe = 0.95, μh = 0.50 |

Data adapted from a study on polymer semiconductors incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI). nih.gov μe = electron mobility, μh = hole mobility.

Emerging Research Directions and Future Perspectives for 5 Fluoro 2,3 Dihydro 1,3 Benzothiazole

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards green and sustainable practices to minimize environmental impact. For benzothiazole (B30560) derivatives, this involves developing synthetic routes that are more efficient, use less hazardous materials, and reduce waste. bohrium.com Traditional synthesis methods often require harsh conditions, toxic solvents, and long reaction times. analis.com.my Modern approaches aim to overcome these limitations through innovative techniques.

Several green methodologies are being explored for the synthesis of benzothiazole scaffolds:

Ultrasound-Assisted Synthesis: Sonochemistry utilizes ultrasound to promote chemical reactions, offering a versatile and eco-friendly pathway. kjscollege.com This technique often leads to faster reaction rates, higher yields, and can be conducted under solvent-free conditions at room temperature, which significantly reduces energy consumption and the use of volatile organic compounds. analis.com.mykjscollege.comtandfonline.com

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat reaction mixtures, which can dramatically shorten reaction times compared to conventional heating. It is recognized for being highly efficient, less time-consuming, and energy-efficient. scielo.br

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative by using electricity to drive chemical reactions, often eliminating the need for hazardous oxidizing or reducing agents. acs.orgnumberanalytics.com Selective electrochemical fluorination is a powerful tool for creating C-F bonds under safe and mild conditions, which is particularly relevant for fluorinated heterocycles. researchgate.netrsc.orglew.ro

Use of Green Solvents and Catalysts: Research is focused on replacing traditional organic solvents with greener alternatives like water or glycerol (B35011). orgchemres.org Furthermore, the development of recyclable, heterogeneous catalysts, such as sulfated tungstate (B81510) or SnP2O7, allows for easy separation from the reaction mixture and reuse, minimizing waste and cost. kjscollege.comtandfonline.comnih.gov

Table 1: Comparison of Green Synthetic Methodologies for Benzothiazole Derivatives

| Methodology | Key Advantages | Typical Conditions | Ref. |

|---|---|---|---|

| Ultrasound-Assisted | Rapid reactions, high yields, solvent-free options, energy efficient | Room temperature, often catalyst-free or with recyclable catalysts | analis.com.mykjscollege.comresearchgate.net |

| Microwave-Assisted | Drastically reduced reaction times, high efficiency | Use of solvents like glycerol, controlled temperature and pressure | scielo.br |

| Electrochemical | Avoids hazardous reagents, high selectivity, scalable | Aprotic solvents with fluoride (B91410) ion sources, constant current or potential | acs.orgresearchgate.net |

| Green Catalysts/Solvents | Reduced toxicity, catalyst recyclability, simplified work-up | Aqueous media, recyclable catalysts (e.g., sulfated tungstate) | orgchemres.orgnih.gov |

These innovative synthetic strategies are crucial for the sustainable development and industrial application of 5-fluoro-2,3-dihydro-1,3-benzothiazole and its derivatives. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material science by accelerating the design and optimization of novel molecules. For a scaffold like this compound, these computational tools offer the potential to rapidly screen virtual libraries of derivatives, predict their properties, and identify the most promising candidates for synthesis and testing.

The integration of AI/ML in the molecular design process involves several key applications:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict various properties of new benzothiazole derivatives, such as their biological activity against specific targets, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and toxicity.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound core and a set of target characteristics, it can generate novel derivatives with a high probability of success.

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key structural features that contribute to a molecule's activity. nih.gov This understanding helps chemists to make more informed decisions when designing next-generation compounds with improved potency and selectivity. researchgate.net

Synthetic Route Prediction: AI tools are being developed to predict viable and efficient synthetic pathways for target molecules, which can save significant time and resources in the laboratory.

Table 2: Role of AI and Machine Learning in the Development of Benzothiazole Derivatives

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Predictive Modeling | Forecasts biological activity, toxicity, and physicochemical properties. | Reduces the number of compounds that need to be synthesized and tested. |

| Generative Models | Designs novel molecular structures with desired characteristics. | Accelerates the discovery of lead compounds with optimal properties. |

| SAR Analysis | Identifies key structural motifs responsible for biological effects. | Guides the rational design of more potent and selective molecules. |

| Synthetic Route Prediction | Suggests efficient and sustainable methods for chemical synthesis. | Optimizes chemical production and reduces development time. |

By leveraging AI and ML, researchers can explore the vast chemical space around the this compound scaffold more effectively, leading to the faster discovery of new drugs and materials.

Discovery of Novel Biological Targets for Academic Exploration

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. longdom.org Derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. longdom.orgtandfonline.com Future research is focused on identifying novel biological targets for fluorinated benzothiazoles to expand their therapeutic potential.

Known biological targets for benzothiazole derivatives include:

Anticancer: Tyrosine kinases, topoisomerases, and tubulin are well-established targets. nih.govresearchgate.neteurekaselect.com Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS). eurekaselect.com

Antimicrobial: These compounds can inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, and the biosynthesis of vital nutrients like histidine and biotin. mdpi.comresearchgate.netresearchgate.net Dihydroorotase has been identified as a potential target in both bacteria and fungi. mdpi.com

Neurodegenerative Diseases: Recent studies have explored benzothiazoles as multi-target-directed ligands (MTDLs) for Alzheimer's disease, showing inhibitory activity against targets like histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov

The future direction lies in exploring less-conventional targets and pathways. The unique electronic properties conferred by the fluorine atom in this compound could lead to derivatives with novel mechanisms of action. Academic exploration is likely to focus on identifying new protein-protein interactions, epigenetic targets, or signaling pathways that can be modulated by this class of compounds. The development of MTDLs, which can interact with multiple targets relevant to a complex disease, is a particularly promising strategy. nih.gov

Table 3: Known and Potential Biological Targets for Benzothiazole Derivatives

| Therapeutic Area | Established Targets | Emerging/Potential Targets | Ref. |

|---|---|---|---|

| Oncology | Tyrosine Kinases, Topoisomerases, Tubulin | Epigenetic modifiers, Protein-protein interaction inhibitors | nih.goveurekaselect.com |

| Infectious Diseases | DNA Gyrase, Dihydrofolate Reductase, Dihydroorotase | Biofilm formation pathways, Quorum sensing inhibitors | mdpi.comresearchgate.net |

| Neurodegeneration | AChE, BuChE, MAO-B, Histamine H3 Receptor | Glycogen synthase kinase 3 (GSK-3), Beta-secretase (BACE1) | nih.gov |

Expansion into Advanced and Multifunctional Material Science Applications

Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzothiazole core make it an attractive building block for advanced organic materials. The incorporation of fluorine can further tune these properties, enhancing performance in various applications.

Emerging applications in material science include:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are being investigated as highly efficient emitting materials. research-nexus.net Their structural properties, which can be modified to achieve non-planar configurations, are crucial for performance in optoelectronic devices. research-nexus.netresearchgate.net They have been used to create materials that emit light across the visible spectrum, including orange and red. researchgate.netrsc.org

Organic Solar Cells (OSCs): Fluorinated benzothiadiazole units are incorporated into donor-acceptor conjugated polymers for use in OSCs. nih.gov Fluorination helps to fine-tune the polymer's energy levels, improve molecular packing, and enhance charge transport, all of which contribute to higher power conversion efficiencies. nih.govrsc.orgrsc.org

Organic Semiconductors: The benzothiazole scaffold is a valuable component in organic semiconductor materials due to its electron-accepting properties. nih.gov By combining it with electron-donating units, researchers can control the HOMO/LUMO energy levels and create materials with tailored charge transport properties for applications like organic field-effect transistors (OFETs). nih.gov

Nonlinear Optical (NLO) Materials: Fluorinated polyimides containing benzothiazole chromophores have been shown to possess high electro-optic coefficients, making them suitable for NLO applications in photonics and telecommunications. pku.edu.cn

Table 4: Applications of Benzothiazole Derivatives in Material Science

| Application | Role of Benzothiazole Derivative | Key Properties | Ref. |

|---|---|---|---|

| OLEDs | Emitting layer material | Strong luminescence, high thermal stability, tunable emission color | research-nexus.netresearchgate.net |

| Organic Solar Cells | Electron-acceptor unit in conjugated polymers | Tunable energy levels, enhanced charge transport, improved efficiency | nih.govrsc.org |

| Organic Semiconductors | Donor-acceptor structures for charge transport | Tunable HOMO/LUMO gap, good charge carrier mobility | nih.gov |

| Nonlinear Optical (NLO) Materials | Chromophore in polyimide matrices | High electro-optic coefficient, thermal stability | pku.edu.cn |

The versatility of the this compound structure suggests its potential for creating a new generation of multifunctional materials with tailored electronic and optical properties.

Considerations for Environmental Impact and Sustainability in Chemical Development

While fluorinated compounds offer many advantages, their development must be balanced with considerations for their environmental impact and sustainability. The strength of the carbon-fluorine (C-F) bond, which provides metabolic stability, also contributes to the environmental persistence of some fluorinated molecules. numberanalytics.comacs.orgnih.gov

Key environmental and sustainability considerations include: